molecular formula C23H15Cl2NO2 B12124243 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate

2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate

Cat. No.: B12124243
M. Wt: 408.3 g/mol
InChI Key: XCBLNMGSTCJLIZ-UHFFFAOYSA-N
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Description

2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms on the naphthalene ring and a diphenylcarbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate typically involves the reaction of 2,4-dichloronaphthalene with N,N-diphenylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Naphthoquinones and related derivatives.

    Reduction: Amines and related compounds.

Scientific Research Applications

2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-dichloronaphthalen-1-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloronaphthalene: Shares the naphthalene core with chlorine substituents but lacks the diphenylcarbamate group.

    N,N-Diphenylcarbamate: Contains the carbamate group but without the naphthalene ring.

    2,4-Dichloro-1-naphthol: Similar naphthalene structure with hydroxyl and chlorine substituents.

Uniqueness

2,4-Dichloronaphthalen-1-yl N,N-diphenylcarbamate is unique due to the combination of the naphthalene ring with chlorine substituents and the diphenylcarbamate group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

Molecular Formula

C23H15Cl2NO2

Molecular Weight

408.3 g/mol

IUPAC Name

(2,4-dichloronaphthalen-1-yl) N,N-diphenylcarbamate

InChI

InChI=1S/C23H15Cl2NO2/c24-20-15-21(25)22(19-14-8-7-13-18(19)20)28-23(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15H

InChI Key

XCBLNMGSTCJLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=C(C=C(C4=CC=CC=C43)Cl)Cl

Origin of Product

United States

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